N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANHNLQNYDGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HeLa.
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . The inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between the target compound and related analogs:
Key Insights from Structural Variations
Core Heterocycle Influence :
- The imidazo[1,2-a]pyrimidine core (target compound) differs from imidazo[1,2-a]pyridine (e.g., ) by one nitrogen atom, altering electronic properties and binding interactions. Pyrimidine cores may enhance hydrogen-bonding capacity compared to pyridine derivatives .
- Triazine-based acetamides (e.g., Compound H) exhibit sodium channel inhibition due to their planar, electron-deficient cores, while carbazole derivatives () may target DNA or lipid membranes due to their fused aromatic systems .
- Acetamide positioning: Meta-substitution on the phenyl ring (target compound) vs. ortho-substitution () affects spatial orientation and intermolecular interactions .
Biological Activity
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Compound Overview
This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. The structure features an acetamide group attached to a phenyl ring that is further substituted with a methylimidazo[1,2-a]pyrimidine moiety.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazo[1,2-a]pyrimidine Core : This is achieved through condensation reactions involving 2-aminopyridine derivatives.
- Substitution Reactions : The acetamide group is introduced via acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound interacts with specific molecular targets such as kinases and may inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. In vitro studies have demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, with IC50 values often in the low micromolar range .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects. It has been observed to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural family:
- Antidiabetic Effects : A related compound demonstrated significant reductions in blood glucose levels in diabetic rat models, suggesting potential applications for metabolic disorders .
- Enzyme Inhibition : Compounds similar to this compound have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment .
- ADME Properties : Studies assessing absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable drug-like properties for compounds in this class, enhancing their potential for therapeutic development .
Q & A
Q. What are the established synthetic routes for preparing N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step pathways, including:
- Cyclocondensation : Formation of the imidazo[1,2-a]pyrimidine core via reactions between aminopyrimidines and α-haloketones or aldehydes under basic conditions .
- Substitution and Acetylation : Introduction of the phenylacetamide moiety through Ullmann coupling or nucleophilic aromatic substitution, followed by acetylation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Q. Optimization strategies :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the imidazo[1,2-a]pyrimidine core and acetamide substitution .
- Mass Spectrometry (HRMS/ESIMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching in the acetamide group (~1650 cm⁻¹) .
Q. What are the reported biological activities and targets of this compound?
Answer:
- Antimicrobial Activity : Derivatives of imidazo[1,2-a]pyrimidine show inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Kinase Inhibition : Analogous imidazo[1,2-a]pyridine acetamides inhibit RET kinase (IC50 < 1 μM), suggesting potential anticancer applications .
- Antiviral Potential : Structural analogs interfere with viral replication enzymes (e.g., RNA-dependent RNA polymerase) .
Advanced Research Questions
Q. How do structural modifications at the acetamide group influence biological activity and selectivity?
Answer:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃) enhance kinase binding affinity by stabilizing hydrogen bonds with ATP pockets .
- Bulky substituents (e.g., aryl rings) improve selectivity by reducing off-target interactions .
- Case Study : Replacing methyl with cyclohexyl in the acetamide chain increased RET kinase inhibition by 3-fold .
Q. Methodological Approach :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions and test in kinase assays .
- Molecular Docking : Predict binding modes using software like AutoDock Vina to guide rational design .
Q. What in vitro models are used to evaluate pharmacokinetic properties, and how are metabolic stability assays designed?
Answer:
- Liver Microsomes : Incubate the compound with human or rat liver microsomes to measure metabolic half-life (t1/2) and identify cytochrome P450-mediated oxidation .
- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values) to predict oral bioavailability .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction (% unbound) .
Q. Key Metrics :
- High metabolic stability (t1/2 > 60 minutes) and permeability (Papp > 1 × 10⁻⁶ cm/s) are desirable for drug candidates.
Q. How can computational methods accelerate the design of derivatives with improved potency?
Answer:
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with biological activity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for virtual analogs to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME predict solubility, blood-brain barrier penetration, and toxicity risks .
Example : FEP-guided optimization of a methyl group to ethyl improved RET kinase inhibition by 40% in silico, validated experimentally .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
Answer:
- Standardized Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab differences .
- Meta-Analysis : Pool data from multiple studies to identify trends and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
